molecular formula C13H7ClF2O B1323923 2-Chloro-3',5'-difluorobenzophenone CAS No. 746651-97-8

2-Chloro-3',5'-difluorobenzophenone

Cat. No. B1323923
M. Wt: 252.64 g/mol
InChI Key: WGJBQJLWYGAYNE-UHFFFAOYSA-N
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Description

2-Chloro-3’,5’-difluorobenzophenone, also known as CDFBP, is a synthetic organic compound with the molecular formula C13H7ClF2O1. It is used as a starting material for the synthesis of other compounds2.



Synthesis Analysis

The specific synthesis process of 2-Chloro-3’,5’-difluorobenzophenone is not readily available from the search results. However, similar compounds like 4,4 -Difluorobenzophenone have been used in the study of thermal stability, water uptake, and proton conductivity of carboxylated, carboxylated/sulfonated, and crosslinked membranes3.



Molecular Structure Analysis

The molecular structure of 2-Chloro-3’,5’-difluorobenzophenone consists of a benzene ring bonded to a carbonyl group (C=O), which is in turn bonded to another benzene ring. Two of the hydrogen atoms on one of the benzene rings have been replaced by fluorine atoms, and one of the hydrogen atoms on the other benzene ring has been replaced by a chlorine atom1.



Chemical Reactions Analysis

The specific chemical reactions involving 2-Chloro-3’,5’-difluorobenzophenone are not readily available from the search results. However, it’s known that benzophenones are often used as photo-initiators in UV-curing applications, and as intermediates in organic synthesis.



Physical And Chemical Properties Analysis

2-Chloro-3’,5’-difluorobenzophenone has a molecular weight of 252.64 g/mol1. Other physical and chemical properties such as melting point, boiling point, and solubility are not readily available from the search results.


Scientific Research Applications

  • Chemical Synthesis and Derivative Development : One study focused on developing new derivatives of certain nitrobenzenes and dinitrobenzenes, which included the synthesis of compounds with fluorine-containing, electron-withdrawing substituents. This process reinforces the activation of halogen substituents towards nucleophilic attack, indicating a potential application in chemical synthesis and materials science (A. M. Sipyagin et al., 2004).

  • Electrochemical Studies : Another study examined the electrochemical reduction and carboxylation of halobenzophenones. This research is significant for understanding the electrochemical behavior of such compounds, which can be applied in fields like electrochemistry and material science (A. Isse et al., 2002).

  • Environmental Impact and Remediation Technologies : A study on the electro-oxidation of triclosan, a persistent organic pollutant, showed the formation of intermediate organo-chlorinated compounds. This research is crucial for understanding the environmental impact of such pollutants and for developing effective remediation technologies (C. Solá-Gutiérrez et al., 2019).

  • Molecular Structure and Spectroscopic Analysis : The vibrational and electronic properties of related compounds have been explored to provide insights into their molecular structure and reactivity. Such studies are valuable in fields like spectroscopy and molecular chemistry (K. Arulaabaranam et al., 2022).

  • Photochemistry and Synthetic Organic Chemistry : Research into the photochemical behavior of certain chloroacetophenones and benzoates reveals potential applications in synthetic organic chemistry. The selective photochemical reactions observed in these studies can be utilized for the synthesis of complex organic compounds (L. Plíštil et al., 2006).

  • Pharmaceutical and Biomedical Research : The synthesis and analysis of certain chloro and fluoro benzophenone derivatives have been carried out, highlighting their potential in pharmaceutical and biomedical research. These compounds could be useful in drug discovery and development (R. Satheeshkumar et al., 2017).

Safety And Hazards

The specific safety and hazard information for 2-Chloro-3’,5’-difluorobenzophenone is not readily available from the search results. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.


Future Directions

The future directions of research and applications involving 2-Chloro-3’,5’-difluorobenzophenone are not readily available from the search results. However, given its role as a synthetic organic compound, it may find use in the development of new materials and chemical processes.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources415.


properties

IUPAC Name

(2-chlorophenyl)-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJBQJLWYGAYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641447
Record name (2-Chlorophenyl)(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3',5'-difluorobenzophenone

CAS RN

746651-97-8
Record name (2-Chlorophenyl)(3,5-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=746651-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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